molecular formula C10H16O B1655758 4-Acetyl-1,2-dimethylcyclohexene CAS No. 41723-54-0

4-Acetyl-1,2-dimethylcyclohexene

Cat. No.: B1655758
CAS No.: 41723-54-0
M. Wt: 152.23 g/mol
InChI Key: RURLNOKRSSLTSA-UHFFFAOYSA-N
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Description

4-Acetyl-1,2-dimethylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with an acetyl group and two methyl groups

Scientific Research Applications

4-Acetyl-1,2-dimethylcyclohexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1,2-dimethylcyclohexene typically involves the alkylation of cyclohexene derivatives. One common method includes the Friedel-Crafts acylation of 1,2-dimethylcyclohexene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1,2-dimethylcyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the acetyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Acetyl-1,2-dimethylcyclohexene in chemical reactions involves the interaction of its functional groups with various reagents. The acetyl group can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. The cyclohexene ring provides a stable framework that influences the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexene: Lacks the acetyl group, resulting in different reactivity and applications.

    4-Acetylcyclohexene:

    1,2-Dimethylcyclohexanol: The alcohol derivative of 1,2-dimethylcyclohexene, with different reactivity due to the presence of the hydroxyl group.

Uniqueness

4-Acetyl-1,2-dimethylcyclohexene is unique due to the presence of both the acetyl and methyl groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLNOKRSSLTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451612
Record name 4-acetyl-1,2-dimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41723-54-0
Record name 4-acetyl-1,2-dimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 2,3-dimethylbutadiene and methyl vinyl ketone was performed in substantially the same manner as in Example 45, except that each of the compounds synthesized in Examples 42 to 44 was individually used as the Lewis acid catalyst. The yields of the reaction product (i.e., 4-acetyl-1,2-dimethylcyclohexene) are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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